N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is a chemical compound that belongs to the class of triazole derivatives
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide typically involves the cyclization of thiocarbohydrazide with acetic acid to form 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione . This intermediate is then condensed with an appropriate benzoyl chloride derivative under basic conditions to yield the final product . The reaction conditions often involve the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in high purity.
Analyse Chemischer Reaktionen
Types of Reactions
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide can undergo various chemical reactions, including:
Oxidation: The thione group can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group can be reduced to an amine group.
Substitution: The benzamide moiety can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or catalytic hydrogenation are used.
Substitution: Nucleophiles such as amines or thiols can be used under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides or sulfones.
Reduction: Amino derivatives.
Substitution: Various substituted benzamides.
Wissenschaftliche Forschungsanwendungen
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its antimicrobial and antifungal properties.
Medicine: Explored for its potential as an anticancer agent due to its ability to inhibit certain enzymes.
Industry: Utilized in the development of new materials with specific properties.
Wirkmechanismus
The mechanism of action of N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide involves its interaction with specific molecular targets. For instance, its antimicrobial activity is attributed to its ability to inhibit the synthesis of essential proteins in microorganisms. In cancer research, it has been shown to inhibit enzymes involved in cell proliferation, leading to apoptosis of cancer cells.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 4-amino-5-methyl-2,4-dihydro-3H-1,2,4-triazole-3-thione
- 3-(3-methyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)iminoindolin-2-one
Uniqueness
N-(3-ethyl-5-thioxo-1,5-dihydro-4H-1,2,4-triazol-4-yl)-4-nitrobenzamide is unique due to its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. Its nitrobenzamide moiety, in particular, is responsible for its potent antimicrobial and anticancer properties, setting it apart from other triazole derivatives.
Eigenschaften
Molekularformel |
C11H11N5O3S |
---|---|
Molekulargewicht |
293.30 g/mol |
IUPAC-Name |
N-(3-ethyl-5-sulfanylidene-1H-1,2,4-triazol-4-yl)-4-nitrobenzamide |
InChI |
InChI=1S/C11H11N5O3S/c1-2-9-12-13-11(20)15(9)14-10(17)7-3-5-8(6-4-7)16(18)19/h3-6H,2H2,1H3,(H,13,20)(H,14,17) |
InChI-Schlüssel |
XHLXMQVRAPVCNL-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=NNC(=S)N1NC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.